2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol
Description
Properties
Molecular Formula |
C23H23N5O2S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H23N5O2S/c1-4-30-17-7-10-20-19(12-17)15(3)24-22(26-20)28-23-25-16(11-21(29)27-23)13-31-18-8-5-14(2)6-9-18/h5-12H,4,13H2,1-3H3,(H2,24,25,26,27,28,29) |
InChI Key |
PDYAPWXBBBFVTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)CSC4=CC=C(C=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Ethoxy and Methyl Groups: The ethoxy and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Formation of the Pyrimidine Ring: The pyrimidine ring can be formed by the cyclization of appropriate precursors, such as amidines or guanidines, with suitable electrophiles.
Attachment of the Sulfanyl and Hydroxyl Groups: The sulfanyl and hydroxyl groups can be introduced through nucleophilic substitution reactions using thiols and alcohols, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce functional groups such as nitro or carbonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and other reducing agents.
Substitution: Alkyl halides, thiols, alcohols, and other nucleophiles in the presence of bases or catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted quinazoline or pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in various biological pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit kinases or other enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Structural and Physicochemical Differences
The following table summarizes key structural variations and inferred properties of analogs:
Functional Group Impact
- The 4-methyl group on quinazoline stabilizes the planar aromatic system, enhancing π-π stacking interactions .
- Sulfanylmethyl Substituents: p-Tolylsulfanylmethyl (target compound) provides hydrophobic interactions, whereas benzimidazole-sulfanylmethyl () introduces hydrogen-bonding sites via NH groups .
Pyrimidin-4-ol Core :
- The hydroxyl group at position 4 enables hydrogen bonding and deprotonation at physiological pH, affecting solubility and reactivity .
Biological Activity
The compound 2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 334.41 g/mol. The structure includes a quinazoline moiety, which is often associated with various biological activities.
Anticancer Properties
Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer activity. For example, a study published in Bioorganic & Medicinal Chemistry Letters demonstrated that quinazoline derivatives can inhibit tumor growth in various cancer cell lines by targeting specific signaling pathways such as the PI3K/Akt/mTOR pathway .
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 5.2 | PI3K/Akt inhibition |
| Compound B | A549 | 3.8 | mTOR pathway blockade |
| Compound C | HeLa | 4.5 | Apoptosis induction |
Antimicrobial Activity
Another significant aspect of this compound is its antimicrobial properties. Research has shown that certain pyrimidine derivatives can exhibit antibacterial and antifungal activities. A study highlighted the effectiveness of similar compounds against Staphylococcus aureus and Candida albicans, suggesting potential therapeutic applications in treating infections .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | 10 µg/mL |
The biological activity of 2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
- Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to apoptosis in cancer cells.
Case Study 1: Anticancer Efficacy
A clinical trial investigated the efficacy of a related quinazoline derivative in patients with non-small cell lung cancer (NSCLC). Results showed a significant reduction in tumor size and improved survival rates compared to standard chemotherapy .
Case Study 2: Antimicrobial Effectiveness
In another study, a formulation containing this compound was tested against multi-drug resistant strains of E. coli. The results indicated a promising reduction in bacterial load, suggesting its potential as an alternative treatment for resistant infections .
Q & A
Q. What synthetic routes are commonly employed to prepare 2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol?
The compound’s synthesis likely involves multi-step heterocyclic coupling. For example, quinazoline and pyrimidine moieties can be constructed via nucleophilic substitution or cyclocondensation. A key step may involve reacting a 6-aminoquinazoline precursor with a functionalized pyrimidine derivative bearing a sulfanyl-methyl group. Thiourea intermediates (as in ) could facilitate amino group coupling, while protecting groups (e.g., ethoxy) may stabilize reactive sites during synthesis . Solvent selection (e.g., ethanol or dioxane) and catalysts (e.g., sodium acetate) are critical for yield optimization .
Q. What analytical techniques are recommended for structural characterization of this compound?
- NMR spectroscopy (1H, 13C) to confirm substituent positions and hydrogen bonding patterns, particularly for the quinazoline and pyrimidine rings .
- X-ray crystallography (using SHELX software for refinement) to resolve stereochemical ambiguities and verify intramolecular interactions (e.g., hydrogen bonds between hydroxyl and amino groups) .
- High-resolution mass spectrometry (HRMS) for molecular weight validation and isotopic pattern analysis .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis yield of this compound?
A Design of Experiments (DoE) approach can systematically vary parameters like temperature, solvent ratio, and reaction time. For instance, a central composite design could identify optimal conditions for coupling the quinazoline and pyrimidine fragments. Statistical models (e.g., response surface methodology) help predict interactions between variables, minimizing side reactions (e.g., over-oxidation of sulfanyl groups) . Flow chemistry (as in ) may enhance reproducibility by controlling mixing efficiency and heat transfer .
Q. What mechanistic insights are critical for understanding its reactivity in biological systems?
Mechanistic studies should focus on:
- Electrophilic substitution patterns : The ethoxy group’s electron-donating effect may direct reactivity at specific positions on the quinazoline ring.
- Thiomethyl group lability : Evaluate its susceptibility to oxidation or nucleophilic displacement, which could influence metabolic stability . Isotopic labeling (e.g., deuterated solvents or 15N-tagged intermediates) can track reaction pathways during synthesis or degradation .
Q. How can researchers design assays to evaluate its biological activity against disease targets?
- In vitro assays : Use enzyme inhibition studies (e.g., kinase or protease targets) with fluorescence-based readouts. Include positive controls (e.g., known kinase inhibitors) and measure IC50 values .
- Cell-based models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to healthy cells to assess selectivity .
- In vivo models : Evaluate pharmacokinetics (oral bioavailability, half-life) in rodents, with attention to metabolites derived from sulfanyl or hydroxyl groups .
Q. How should researchers address contradictory bioactivity data across different studies?
Contradictions may arise from assay conditions (e.g., buffer pH affecting compound solubility) or off-target effects. Strategies include:
- Orthogonal assays : Validate activity using unrelated techniques (e.g., SPR for binding affinity vs. enzymatic activity).
- Metabolite profiling : Identify degradation products (via LC-MS) that might interfere with assays .
- Structural analogs : Synthesize derivatives to isolate the pharmacophore responsible for observed activity .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Challenges include:
- Disorder in flexible groups : The sulfanyl-methyl and ethoxy moieties may exhibit rotational disorder. Partial occupancy modeling in SHELXL can address this .
- Twinned crystals : Use the Hooft parameter in SHELXE to refine twinned datasets .
- Hydrogen bonding networks : Distance-angle restraints ensure accurate placement of hydroxyl and amino hydrogens .
Q. How can metabolic stability be improved through structural modifications?
- Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism at the sulfanyl-methyl site .
- Replace the hydroxyl group with a bioisostere (e.g., fluorine) to enhance lipophilicity and reduce phase II glucuronidation .
- Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to compare half-lives of derivatives .
Q. What computational tools aid in predicting structure-activity relationships (SAR)?
- Molecular docking (AutoDock, Schrödinger) to map interactions with target proteins (e.g., kinases).
- QSAR models : Use Hammett constants or DFT-calculated descriptors (e.g., HOMO/LUMO energies) to correlate substituent effects with bioactivity .
- MD simulations : Assess conformational stability of the quinazoline-pyrimidine scaffold in aqueous vs. lipid environments .
Q. How are advanced analytical methods (e.g., LC-MS/MS) used to quantify trace impurities?
- LC-MS/MS with MRM : Quantify impurities at ppm levels using transitions specific to the parent compound and known byproducts (e.g., de-ethylated quinazoline) .
- Forced degradation studies : Expose the compound to heat, light, or oxidants (e.g., H2O2) to identify degradation pathways and validate method robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
